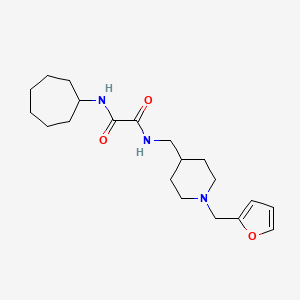![molecular formula C15H14ClNO5S B2657488 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide CAS No. 1105235-08-2](/img/structure/B2657488.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a chlorobenzenesulfonamide group via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Attachment of the ethyl chain: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Sulfonamide formation: The ethylated benzo[d][1,3]dioxole is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as monoamine oxidases and cholinesterases, which are targets for neurodegenerative diseases.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to a decrease in the breakdown of neurotransmitters, which is beneficial in treating neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom at a different position.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing selective inhibitors for therapeutic applications.
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c16-11-2-1-3-13(8-11)23(18,19)17-6-7-20-12-4-5-14-15(9-12)22-10-21-14/h1-5,8-9,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZYBDLJAOGZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
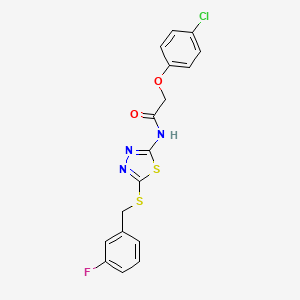
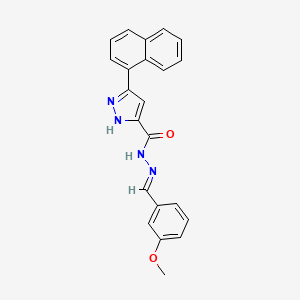
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2657410.png)

![3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2657413.png)
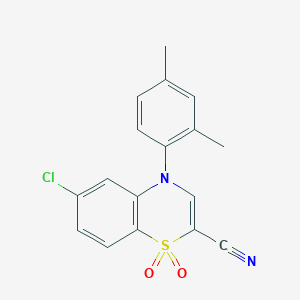
![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)
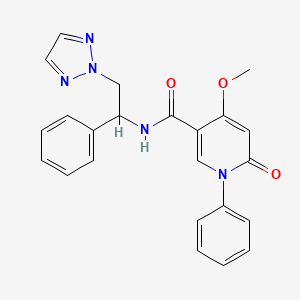
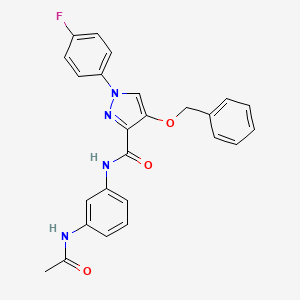
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657423.png)

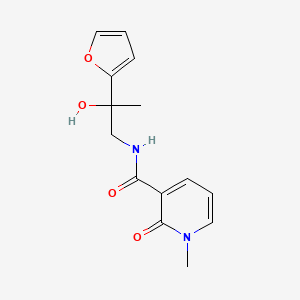
![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)
